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Introduction

Berberine Ursodeoxycholate (BBR-UDCA), also known as HTD1801, is a novel ionic salt
combining berberine (BBR) and ursodeoxycholic acid (UDCA). This first-in-class gut-liver anti-
inflammatory metabolic modulator is under investigation for its potential to treat type 2 diabetes
(T2D) and other metabolic disorders.[1][2] BBR, a plant alkaloid, has a history of use in
traditional medicine for its metabolic, antimicrobial, and anti-inflammatory properties.[3][4]
UDCA is a bile acid derivative known for its hepatoprotective effects.[5] The combination into a
single molecular entity, HTD1801, is designed to leverage the synergistic actions of both
components on the gut-liver axis to simultaneously modulate glucose and lipid metabolism.[3]
[5] This technical guide provides an in-depth overview of the effects of BBR-UDCA on glucose
metabolism, summarizing key preclinical and clinical findings, detailing experimental
methodologies, and illustrating the underlying signaling pathways.

Core Mechanisms of Action

The therapeutic effects of BBR-UDCA on glucose metabolism are attributed to the
complementary and potentially synergistic actions of its constituent molecules, berberine and
ursodeoxycholic acid. These actions primarily target key regulatory pathways in the liver,
muscle, and gut.
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Berberine's Contribution: AMPK Activation and
Mitochondrial Inhibition

Berberine's primary mechanism for improving glucose metabolism is through the activation of
AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[5][6]
The activation of AMPK by berberine is thought to be a consequence of the inhibition of
mitochondrial respiratory chain complex 1.[7] This inhibition leads to a decrease in ATP
synthesis and a corresponding increase in the AMP/ATP ratio, which allosterically activates
AMPK_[7]

Activated AMPK then initiates a cascade of downstream effects that collectively improve
glucose control:

« Inhibition of Hepatic Gluconeogenesis: AMPK phosphorylates and inactivates key enzymes
involved in glucose production in the liver, such as phosphoenolpyruvate carboxykinase
(PEPCK) and glucose-6-phosphatase (G6Pase).[8] This leads to a reduction in hepatic
glucose output, a major contributor to hyperglycemia in type 2 diabetes.

» Stimulation of Glucose Uptake: AMPK promotes the translocation of glucose transporter 4
(GLUTA4) to the cell membrane in muscle and adipose tissues, thereby increasing glucose
uptake from the bloodstream.[6]

e Modulation of Gut Microbiota and GLP-1 Secretion: Berberine has been shown to modulate
the composition of the gut microbiota, leading to an increase in short-chain fatty acid
(SCFA)-producing bacteria.[9][10][11] These SCFAs can, in turn, stimulate the secretion of
glucagon-like peptide-1 (GLP-1) from intestinal L-cells.[12] GLP-1 is an incretin hormone that
enhances glucose-dependent insulin secretion, suppresses glucagon release, and slows
gastric emptying.[13][14][15]

Ursodeoxycholic Acid's Role: FXR Antagonism and Bile
Acid Modulation

Ursodeoxycholic acid contributes to the metabolic benefits of BBR-UDCA through its influence
on bile acid signaling, primarily via the farnesoid X receptor (FXR). UDCA is considered a weak
FXR antagonist.[16] By antagonizing FXR in the intestine, UDCA can lead to:
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 Increased Bile Acid Synthesis: FXR activation in the gut normally leads to the production of
fibroblast growth factor 19 (FGF19), which signals to the liver to suppress bile acid synthesis.
By antagonizing FXR, UDCA can reduce FGF19 signaling, leading to an increase in the
synthesis of bile acids from cholesterol in the liver. This can contribute to improved lipid
metabolism.

 Alterations in the Bile Acid Pool: UDCA administration can alter the composition of the
circulating bile acid pool, which can have downstream effects on various metabolic
pathways.

Synergistic Effects of Berberine Ursodeoxycholate

The formulation of berberine and ursodeoxycholic acid as an ionic salt in HTD1801 is
suggested to enhance the therapeutic effects of the individual components. Preclinical studies
on HTD1801 in a hamster model of non-alcoholic fatty liver disease (NAFLD) demonstrated
superior efficacy in improving liver biochemistry and histology compared to BBR or UDCA
administered alone.[3] This suggests that the unique physicochemical properties of the salt
may improve the dissolution, absorption, and/or bioavailability of its active moieties, leading to
a synergistic therapeutic effect.[3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical
studies on BBR-UDCA and its components.

Table 1: Preclinical In Vitro and In Vivo Data for
Berberine
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Parameter Model Treatment Result Citation(s)
Glucose 5-20 pmol/L 72.9% - 113.7%
) HepG2 cells ] ) [7]
Consumption Berberine increase
20 pmol/L _
C2C12 myotubes ) 74.0% increase [7]
Berberine
AMPK 20 pmol/L )
) HepG2 cells ] 2.0-fold increase  [17]
Phosphorylation Berberine
20 pmol/L )
C2C12 myotubes ) 2.4-fold increase  [17]
Berberine
ACC 20 pmol/L )
) HepG2 cells ] 2.8-fold increase  [17]
Phosphorylation Berberine
20 pmol/L )
C2C12 myotubes ) 2.8-fold increase  [17]
Berberine
) ) Dietary obese Berberine (5
Fasting Insulin 46% decrease [7]
rats weeks)
Dietary obese Berberine (5
HOMA-IR 48% decrease [7]
rats weeks)
GLP-2 Level Zucker Diabetic ] Partial
) Berberine ) [13]
(Fasting) Fatty Rats restoration
GLP-2 Secretion _ _
) Zucker Diabetic )
(Glutamine- Berberine Enhanced [13]
_ Fatty Rats
induced)
Fasting Blood Zucker Diabetic ] Significant
Berberine ) [13]
Glucose Fatty Rats reduction
Plasma Zucker Diabetic ] Significant
Berberine ) [13]
Glucagon Fatty Rats reduction

Table 2: Clinical Trial Data for Berberine
Ursodeoxycholate (HTD1801)
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Study Treatment ] Key o
Parameter . Duration T Citation(s)
Population Groups Findings
HbAlc , ,
Patients with
Change from 72D Placebo 12 weeks -0.3% [5][18]
Baseline
500 mg -0.7%
HTD1801 (p=0.04 vs [5][18]
BID placebo)
1000 mg -1.0%
HTD1801 (p<0.001 vs [5][18]
BID placebo)
Fasting
Plasma
Glucose Patients with
Placebo 12 weeks +0.3 mg/dL [5][18]
(FPG) T2D
Change from
Baseline
500 mg
HTD1801 -13.0 mg/dL [5][18]
BID
1000 mg
HTD1801 -18.4 mg/dL [5][18]
BID
Patients ] ]
o Patients with
Achieving 2D Placebo 12 weeks 15.2% [18]
HbAlc <7.0%
1000 mg
HTD1801 55.9% [18]
BID
Liver Fat Patients with Placebo 18 weeks -2.0% [19]
Content presumed
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(Absolute NASH and

Change) T2D

1000 mg -4.8%

HTD1801 (p=0.011 vs [19]
BID placebo)

Experimental Protocols

This section details the methodologies for key experiments cited in the investigation of
Berberine Ursodeoxycholate and its components.

AMPK Activation Assay (Western Blot)

This protocol is used to determine the phosphorylation status of AMPK and its downstream
target, Acetyl-CoA Carboxylase (ACC), as a measure of AMPK activation.

o Cell Culture and Treatment: HepG2 (human liver cancer cell line) or C2C12 (mouse
myoblast cell line) cells are cultured to approximately 80% confluency. Cells are then treated
with various concentrations of berberine, BBR-UDCA, or a vehicle control for a specified
duration (e.g., 24 hours).[17]

o Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS)
and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and
phosphatase inhibitors.

» Protein Quantification: The total protein concentration of the cell lysates is determined using
a protein assay, such as the Bradford or BCA assay.

o SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated
by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred
to a polyvinylidene difluoride (PVDF) membrane.

e Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in
Tris-buffered saline with Tween 20) and then incubated with primary antibodies specific for
phosphorylated AMPK (p-AMPK), total AMPK, phosphorylated ACC (p-ACC), and total ACC.
A loading control antibody (e.g., B-actin or GAPDH) is also used.
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» Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-
conjugated secondary antibody. The protein bands are visualized using an enhanced
chemiluminescence (ECL) detection system.

o Quantification: The intensity of the protein bands is quantified using densitometry software,
and the levels of phosphorylated proteins are normalized to the total protein levels.

In Vitro GLP-1 Secretion Assay

This assay measures the ability of a compound to stimulate the secretion of GLP-1 from an
enteroendocrine cell line.

Cell Culture: NCI-H716 or STC-1 cells, which are known to secrete GLP-1, are cultured in an
appropriate medium.[20][21]

Cell Stimulation: Cells are washed and then incubated with a buffer containing various
concentrations of the test compound (e.g., berberine, BBR-UDCA) for a specified time (e.g.,
2 hours).[20] A vehicle control is also included.

Supernatant Collection: After the incubation period, the cell culture supernatant is collected.

GLP-1 Measurement: The concentration of GLP-1 in the supernatant is quantified using a
commercially available enzyme-linked immunosorbent assay (ELISA) kit according to the
manufacturer's instructions.[20]

Data Normalization: The amount of secreted GLP-1 can be normalized to the total protein
content of the cells in each well.

Gut Microbiota Analysis (16S rRNA Gene Sequencing)

This protocol is used to assess changes in the composition of the gut microbiota in response to

treatment.

o Sample Collection: Fecal samples are collected from animal models (e.g., rats or mice)
before and after treatment with BBR-UDCA or a placebo.[14]

o DNA Extraction: Total genomic DNA is extracted from the fecal samples using a
commercially available DNA isolation kit.
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» PCR Amplification: The V3-V4 hypervariable regions of the 16S rRNA gene are amplified
from the extracted DNA using specific primers.

 Library Preparation and Sequencing: The PCR products are purified, and sequencing
libraries are prepared. The libraries are then sequenced on a high-throughput sequencing
platform (e.g., lllumina MiSeq).

» Bioinformatic Analysis: The raw sequencing reads are processed to remove low-quality
reads and chimeras. The remaining sequences are clustered into operational taxonomic
units (OTUs) based on sequence similarity. The taxonomic identity of each OTU is
determined by comparing its sequence to a reference database (e.g., Greengenes or SILVA).
Alpha diversity (within-sample diversity) and beta diversity (between-sample diversity) are
calculated to assess changes in the microbial community structure.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involved in the action of
Berberine Ursodeoxycholate and a typical experimental workflow for its investigation.
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Caption: Signaling pathways of Berberine Ursodeoxycholate in glucose metabolism.

© 2025 BenchChem. All rights reserved.

9/12

Tech Support


https://www.benchchem.com/product/b10831510?utm_src=pdf-body-img
https://www.benchchem.com/product/b10831510?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10831510?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Clinical Development

Click to download full resolution via product page

Caption: Experimental workflow for the development of Berberine Ursodeoxycholate.

Conclusion

Berberine Ursodeoxycholate (HTD1801) represents a promising, multi-faceted therapeutic
agent for the management of type 2 diabetes and related metabolic disorders. Its unique
formulation as an ionic salt of berberine and ursodeoxycholic acid allows for a synergistic
approach to improving glucose metabolism. The mechanisms of action are rooted in the well-
established effects of berberine on AMPK activation and mitochondrial function, coupled with
the influence of ursodeoxycholic acid on bile acid signaling and gut microbiota modulation.

Clinical evidence from a phase 2 trial has demonstrated statistically significant and clinically
meaningful reductions in HbAlc and fasting plasma glucose, supporting its efficacy in patients
with T2D.[5][18] Preclinical data further underscore the potential of HTD1801, suggesting
superior effects compared to its individual components.[3]

For researchers and drug development professionals, BBR-UDCA presents a compelling case
for a novel therapeutic strategy that addresses multiple underlying pathophysiological aspects
of metabolic disease. Further investigation into the precise synergistic mechanisms, particularly
concerning the interplay with the gut microbiome and incretin secretion, will be crucial in fully
elucidating its therapeutic potential and optimizing its clinical application. The ongoing phase 3
studies will be critical in confirming the long-term safety and efficacy of this novel compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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